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molecular formula C8H8Br2 B087193 1-Bromo-2-(2-bromoethyl)benzene CAS No. 1074-15-3

1-Bromo-2-(2-bromoethyl)benzene

Cat. No. B087193
M. Wt: 263.96 g/mol
InChI Key: RUGOFYNHMCFJFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03980722

Procedure details

2 g di-t-butyl peroxide were dissolved in 100 g β-bromo ethyl bromo benzene. The mixture was added to the reactor in a manner described in Example 1, together with 25 g methanol and nitrogen at a flow rate of 2 l/h. The reactor was a glass spiral made of a 6 mm wide 5 m long tube heated to 300°-320°C. The products were collected as in Example 1 and consisted of 58 g bromostyrene and 12 g unconverted reactant. The yield was 95% bromostyrene.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
C(OOC(C)(C)C)(C)(C)C.CO.[Br:13][CH2:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1Br>>[Br:13][CH:14]=[CH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(C)C
Name
Quantity
100 g
Type
reactant
Smiles
BrCCC1=C(C=CC=C1)Br
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was added to the reactor in a manner
TEMPERATURE
Type
TEMPERATURE
Details
heated to 300°-320°C
CUSTOM
Type
CUSTOM
Details
The products were collected as in Example 1

Outcomes

Product
Name
Type
product
Smiles
BrC=CC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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